molecular formula C12H16 B14411832 cis,trans,cis-1,2,3,4-Tetravinylcyclobutane CAS No. 87753-95-5

cis,trans,cis-1,2,3,4-Tetravinylcyclobutane

Cat. No.: B14411832
CAS No.: 87753-95-5
M. Wt: 160.25 g/mol
InChI Key: XXHDHKZTASMVSX-UHFFFAOYSA-N
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Description

cis,trans,cis-1,2,3,4-Tetravinylcyclobutane: is an organic compound with the molecular formula C₁₂H₁₆ . It is a cyclobutane derivative with four vinyl groups attached to the ring in a specific stereochemical arrangement.

Preparation Methods

The synthesis of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction between a diene and a dienophile, followed by selective hydrogenation and dehydrogenation steps to introduce the vinyl groups in the desired positions. Industrial production methods may involve optimized catalytic processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

cis,trans,cis-1,2,3,4-Tetravinylcyclobutane undergoes various chemical reactions, including:

Scientific Research Applications

cis,trans,cis-1,2,3,4-Tetravinylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane involves its ability to undergo various chemical transformations due to the presence of reactive vinyl groups. These groups can participate in addition, substitution, and polymerization reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

cis,trans,cis-1,2,3,4-Tetravinylcyclobutane can be compared with other cyclobutane derivatives, such as:

    cis,trans,trans-1,2,3,4-Tetravinylcyclobutane: Differing in the stereochemistry of the vinyl groups, which can affect the compound’s reactivity and applications.

    1,2,3,4-Tetramethylcyclobutane: A similar compound with methyl groups instead of vinyl groups, leading to different chemical properties and uses.

    1,2,3,4-Tetrafluorocyclobutane:

This compound stands out due to its unique combination of vinyl groups and cyclobutane ring, offering a balance of reactivity and stability that is valuable in various scientific and industrial contexts.

Properties

CAS No.

87753-95-5

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,2,3,4-tetrakis(ethenyl)cyclobutane

InChI

InChI=1S/C12H16/c1-5-9-10(6-2)12(8-4)11(9)7-3/h5-12H,1-4H2

InChI Key

XXHDHKZTASMVSX-UHFFFAOYSA-N

Canonical SMILES

C=CC1C(C(C1C=C)C=C)C=C

Origin of Product

United States

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